O-Torsemide
Overview
Description
O-Torsemide is a chemical compound with a molecular formula of C16H20N4O3S and a molecular weight of 348.42 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Torsemide typically involves the condensation of 3-pyridinesulfonamide with N-isopropylurea. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process may involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to achieve high yields and purity of the final product. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
O-Torsemide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound
Scientific Research Applications
O-Torsemide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of O-Torsemide involves its interaction with specific molecular targets. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it acts as a diuretic by inhibiting the sodium-potassium-chloride cotransporter in the kidneys, leading to increased excretion of water and electrolytes . Additionally, it may exhibit vasodilatory effects by antagonizing thromboxane A2 receptors .
Comparison with Similar Compounds
Similar Compounds
Torasemide: A diuretic with a similar structure and mechanism of action.
Furosemide: Another diuretic with a different chemical structure but similar therapeutic effects.
Bumetanide: A loop diuretic with a distinct chemical structure and similar pharmacological properties.
Uniqueness
O-Torsemide is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Compared to other diuretics, it has a longer duration of action and higher bioavailability, making it a valuable compound in the treatment of cardiovascular diseases .
Properties
IUPAC Name |
1-[4-(2-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-9-8-14(15)19-13-7-5-4-6-12(13)3/h4-11H,1-3H3,(H,17,19)(H2,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCPTFXLYNBKGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878038 | |
Record name | 4-(M-TOLYL)AMINOPYRID-3YL-SULFONYLUREA,N'-ISOPRO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90878038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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